(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS No.:
Cat. No.: VC14507022
Molecular Formula: C27H22O12
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22O12 |
|---|---|
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | (2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23-,24+/m0/s1 |
| Standard InChI Key | UJZQBMQZMKFSRV-WDMOTZMRSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Stereochemistry
The compound’s IUPAC name, (2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, reflects its intricate stereochemistry and substituent arrangement . Key features include:
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Benzofuran core: A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7–9).
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Stereocenters: Three chiral centers at C2 (S), C3 (S), and C1' (S) in the side chain, critical for biological activity .
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Substituents:
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₂O₁₂ |
| Molecular Weight | 538.50 g/mol |
| Exact Mass | 538.11112613 g/mol |
| Topological Polar Surface Area | 211.00 Ų |
| XLogP | 2.80 |
| H-Bond Donors/Acceptors | 7 / 10 |
| Rotatable Bonds | 8 |
| Canonical SMILES | C1=CC(=C(C=C1CC@@HOC(=O)/C=C/C2=C3C@@HC(=O)O)O)O |
The stereospecific arrangement and extended conjugation system contribute to its interactions with biological targets, particularly enzymes requiring planar or charged binding sites .
Synthesis and Derivatization
While direct synthetic routes for this compound remain undocumented in available literature, benzofuran derivatives are typically synthesized via cyclization reactions. For example:
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Cyclization of phenolic precursors: Salicylaldehyde derivatives react with α-haloketones or esters under basic conditions to form the benzofuran core .
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Enol ester formation: The side chain’s enol ester moiety may be introduced via Steglich esterification or Mitsunobu reactions, leveraging the carboxylic acid and hydroxyl groups .
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Stereochemical control: Asymmetric catalysis or chiral auxiliaries are likely employed to establish the (2S,3S,1'S) configuration .
Table 1. Key Synthetic Challenges
| Challenge | Resolution Strategy |
|---|---|
| Regioselective hydroxylation | Directed ortho-metalation |
| Stereocontrol at C2/C3 | Chiral Lewis acid catalysts |
| Stability of enol ester | Low-temperature reaction conditions |
Future synthetic efforts could explore enzymatic methods or flow chemistry to enhance yield and stereopurity .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include broad O-H stretches (~3200 cm⁻¹), carbonyl stretches (C=O at ~1700 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
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NMR: ¹H NMR would show doublets for the benzofuran protons (δ 6.5–7.5 ppm), coupled vinyl protons (δ 6.8–7.2 ppm), and hydroxyl signals (δ 9–10 ppm) .
Biological Activities and Targets
Enzyme Inhibition
Table 2. Key Enzymatic Targets and Activities
| Target (UniProt ID) | Activity (Ki or % Inhibition) | Assay Type |
|---|---|---|
| Carbonic Anhydrase XII (O43570) | 4.8 nM | Fluorescence |
| Carbonic Anhydrase IV (P22748) | 101.2 nM | Colorimetric |
| Protein-Tyrosine Phosphatase 1B (P18031) | 85.52% inhibition | Enzymatic assay |
| Cytochrome P450 3A4 (P08684) | 82.56% inhibition | Microsomal assay |
The nanomolar affinity for Carbonic Anhydrase XII positions this compound as a potential anticancer agent, given CA XII’s role in tumor pH regulation .
Pharmacokinetic and Toxicological Considerations
No ADMET data exist for this compound, but insights can be extrapolated:
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